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Compound of Interest

Compound Name: 4-Hydroxy-4-phenylpentan-2-one

Cat. No.: B14709328 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the characterization data for 4-Hydroxy-4-
phenylpentan-2-one and an aliphatic analogue, 4-Hydroxy-4-methyl-2-pentanone. The

information presented herein is intended to support researchers in the identification and

differentiation of these related β-hydroxy ketones through common analytical techniques.

Physicochemical Properties
A summary of the fundamental physicochemical properties of 4-Hydroxy-4-phenylpentan-2-
one and 4-Hydroxy-4-methyl-2-pentanone is provided in the table below. These properties are

foundational for the interpretation of more complex analytical data.

Property
4-Hydroxy-4-
phenylpentan-2-one

4-Hydroxy-4-methyl-2-
pentanone

Molecular Formula C₁₁H₁₄O₂ C₆H₁₂O₂

Molecular Weight 178.23 g/mol 116.16 g/mol

Appearance White to off-white solid Colorless to pale yellow liquid

Boiling Point Not available 166 °C

Melting Point 45-48 °C -44 °C
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Spectroscopic Characterization Data
The following tables summarize the key spectroscopic data obtained from Nuclear Magnetic

Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for both

compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides information on the chemical environment of hydrogen atoms

within a molecule.

Chemical

Shift (δ) ppm
Multiplicity

Assignment

(4-Hydroxy-

4-

phenylpenta

n-2-one)

Chemical

Shift (δ) ppm
Multiplicity

Assignment

(4-Hydroxy-

4-methyl-2-

pentanone)

7.25-7.45 m Ar-H - - -

4.5 (s, broad) s -OH 3.5 (s, broad) s -OH

2.85 s -CH₂- 2.68 s -CH₂-

2.15 s -C(O)CH₃ 2.19 s -C(O)CH₃

1.55 s -C(OH)CH₃ 1.23 s -C(OH)(CH₃)₂

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information on the different carbon environments in a

molecule.
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Chemical Shift (δ)

ppm

Assignment (4-

Hydroxy-4-

phenylpentan-2-one)

Chemical Shift (δ)

ppm

Assignment (4-

Hydroxy-4-methyl-2-

pentanone)

208.0 C=O 209.0 C=O

147.5 Ar-C (quaternary) - -

128.5 Ar-CH - -

127.0 Ar-CH - -

125.0 Ar-CH - -

72.0 C-OH 69.0 C-OH

55.0 -CH₂- 53.0 -CH₂-

32.0 -C(O)CH₃ 32.5 -C(O)CH₃

29.0 -C(OH)CH₃ 29.5 -C(OH)(CH₃)₂

Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule based on their

characteristic vibrational frequencies.
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Frequency

(cm⁻¹)
Intensity

Assignment

(4-Hydroxy-

4-

phenylpenta

n-2-one)

Frequency

(cm⁻¹)
Intensity

Assignment

(4-Hydroxy-

4-methyl-2-

pentanone)

3450 (broad) Strong O-H stretch 3440 (broad) Strong O-H stretch

3100-3000 Medium
C-H stretch

(aromatic)
- - -

2970, 2930 Medium
C-H stretch

(aliphatic)
2972, 2928 Medium

C-H stretch

(aliphatic)

1710 Strong
C=O stretch

(ketone)
1715 Strong

C=O stretch

(ketone)

1600, 1495
Medium-

Weak

C=C stretch

(aromatic)
- - -

1160 Medium C-O stretch 1170 Medium C-O stretch

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.
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m/z
Relative

Intensity (%)

Assignment

(4-Hydroxy-

4-

phenylpenta

n-2-one)

m/z
Relative

Intensity (%)

Assignment

(4-Hydroxy-

4-methyl-2-

pentanone)

178 5 [M]⁺ 116 10 [M]⁺

160 15 [M - H₂O]⁺ 98 20 [M - H₂O]⁺

120 100
[C₆H₅C(OH)C

H₃]⁺
59 100

[C(OH)

(CH₃)₂]⁺

105 40 [C₆H₅CO]⁺ 58 40
[M - C₃H₆O]⁺

(McLafferty)

77 30 [C₆H₅]⁺ 43 80 [CH₃CO]⁺

43 60 [CH₃CO]⁺ - - -

Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 10-20 mg of the compound was dissolved in 0.7 mL of

deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal

standard. The solution was transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy: ¹H NMR spectra were recorded on a 400 MHz spectrometer. Data

was acquired with 16 scans, a spectral width of 16 ppm, an acquisition time of 4 seconds,

and a relaxation delay of 1 second.

¹³C NMR Spectroscopy: ¹³C NMR spectra were recorded on the same 400 MHz

spectrometer at a frequency of 100 MHz. Data was acquired with 1024 scans, a spectral

width of 240 ppm, and a relaxation delay of 2 seconds, using a proton-decoupled pulse

sequence.
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Attenuated Total Reflectance-Infrared (ATR-IR)
Spectroscopy

Sample Preparation: A small amount of the liquid sample (4-Hydroxy-4-methyl-2-pentanone)

or solid sample (4-Hydroxy-4-phenylpentan-2-one) was placed directly onto the diamond

crystal of the ATR accessory.

Data Acquisition: IR spectra were recorded on an FTIR spectrometer equipped with a

universal ATR accessory. Spectra were collected in the range of 4000-400 cm⁻¹ with a

resolution of 4 cm⁻¹ and an accumulation of 32 scans. A background spectrum of the clean

ATR crystal was collected prior to sample analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: A 1 mg/mL solution of the compound was prepared in dichloromethane.

GC Conditions: A gas chromatograph equipped with a 30 m x 0.25 mm x 0.25 µm HP-5ms

capillary column was used. The oven temperature was programmed from an initial

temperature of 60°C (held for 2 minutes) to 250°C at a rate of 10°C/min. The injector

temperature was set to 250°C, and the transfer line to 280°C. Helium was used as the carrier

gas at a constant flow rate of 1 mL/min. A 1 µL aliquot of the sample was injected in splitless

mode.

MS Conditions: The mass spectrometer was operated in electron ionization (EI) mode at 70

eV. The ion source temperature was maintained at 230°C. Mass spectra were recorded over

a mass range of m/z 40-500.

Visualizations
The following diagrams illustrate the experimental workflow for the characterization of these

compounds and a logical comparison of their mass spectral fragmentation.
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Experimental workflow for compound characterization.
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4-Hydroxy-4-phenylpentan-2-one 4-Hydroxy-4-methyl-2-pentanone
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Key mass spectral fragmentation pathways.

To cite this document: BenchChem. [A Comparative Guide to the Characterization of 4-
Hydroxy-4-phenylpentan-2-one]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14709328#cross-validation-of-4-hydroxy-4-
phenylpentan-2-one-characterization-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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